molecular formula C14H21NO2 B13504621 Ethyl 2-mesityl-2-(methylamino)acetate

Ethyl 2-mesityl-2-(methylamino)acetate

Cat. No.: B13504621
M. Wt: 235.32 g/mol
InChI Key: LKNYHTMDEPKJHF-UHFFFAOYSA-N
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Description

Ethyl 2-mesityl-2-(methylamino)acetate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(methylamino)-2-(2,4,6-trimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-6-17-14(16)13(15-5)12-10(3)7-9(2)8-11(12)4/h7-8,13,15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNYHTMDEPKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1C)C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Landscape of Substituted Alpha Amino Esters

Substituted alpha-amino esters are a crucial class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of more complex molecules, including peptides, natural products, and pharmaceuticals. nih.govorganic-chemistry.org These compounds are characterized by an ester functional group and an amino group attached to the same carbon atom (the alpha-carbon). The versatility of alpha-amino esters stems from the reactivity of both the amino and ester groups, which can be selectively modified to create diverse molecular architectures. organic-chemistry.org

Ethyl 2-mesityl-2-(methylamino)acetate fits within this class as a disubstituted alpha-amino ester. The presence of both a bulky mesityl group and a methylamino group on the alpha-carbon introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences. researchgate.net The synthesis of such sterically hindered amino acid derivatives often presents challenges, requiring specialized synthetic strategies to overcome the reduced reaction rates and yields associated with sterically demanding substrates. bioengineer.orgresearchgate.net

Structural Characteristics and Chemical Significance of the Methylamino and Mesityl Moieties

The chemical behavior of Ethyl 2-mesityl-2-(methylamino)acetate is largely dictated by the electronic and steric properties of its key functional groups: the methylamino moiety and the mesityl moiety.

The Methylamino Group

The Mesityl Group

The mesityl group (2,4,6-trimethylphenyl) is a large, sterically demanding aromatic substituent. wikipedia.org Its significant bulk is a defining feature that imparts unique properties to molecules in which it is incorporated. wikipedia.org In organic synthesis, the mesityl group is often employed as a "blocking group" to control the stereochemical outcome of reactions by directing incoming reagents to a less hindered face of the molecule. wikipedia.org This steric hindrance can also serve to stabilize reactive intermediates or low-coordination-number metal centers in organometallic chemistry. wikipedia.org Mesitylene (B46885), the parent hydrocarbon, finds applications as a solvent and a precursor in various industrial processes. chemicalbook.com

The combination of the nucleophilic methylamino group and the sterically imposing mesityl group at the alpha-position of an ethyl ester creates a molecule with a distinct chemical profile, making it a subject of interest for synthetic and mechanistic studies.

Rationale for Academic Investigation of This Chemical Entity

The academic investigation of Ethyl 2-mesityl-2-(methylamino)acetate and related compounds is driven by several key factors:

Exploration of Steric Effects: The pronounced steric hindrance provided by the mesityl group offers a platform to study its influence on reaction mechanisms, rates, and stereoselectivity. Understanding how such bulky groups affect the reactivity of the adjacent amino and ester functionalities is of fundamental importance in physical organic chemistry.

Development of Novel Synthetic Methodologies: The synthesis of sterically congested molecules like this compound can be challenging. bioengineer.org Research in this area often leads to the development of new synthetic methods and reagents capable of overcoming these steric challenges, which can have broader applications in the synthesis of other complex molecules.

Potential as a Chiral Auxiliary or Ligand: The rigid and well-defined three-dimensional structure resulting from the bulky mesityl group suggests potential applications in asymmetric synthesis. Derivatives of this compound could be explored as chiral auxiliaries or as ligands for metal catalysts, where the steric bulk can create a chiral environment to induce enantioselectivity in chemical transformations.

Building Block for Novel Molecular Architectures: As a unique alpha-amino acid derivative, this compound can serve as a precursor for the synthesis of novel peptides or other complex organic molecules with potentially interesting biological or material properties. The incorporation of such a sterically demanding residue can be used to control the conformation and properties of larger molecules.

Reactivity and Transformational Chemistry of Ethyl 2 Mesityl 2 Methylamino Acetate

Reactions Involving the Ester Functionality

The ethyl ester group is a primary site for nucleophilic acyl substitution. However, the proximity of the large mesityl group sterically shields the carbonyl carbon, making these reactions less facile than in unhindered esters and often requiring more forcing conditions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The cleavage of the ester bond by water, known as hydrolysis, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. Due to the steric hindrance from the mesityl group, this reaction is expected to be slow and may require elevated temperatures and concentrated acid. youtube.com The products are 2-mesityl-2-(methylamino)acetic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification) : This process involves the attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. While generally faster than acid-catalyzed hydrolysis, the steric shielding in Ethyl 2-mesityl-2-(methylamino)acetate would still impede the reaction. The initial products are the carboxylate salt and ethanol.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol, which can also be acid- or base-catalyzed. masterorganicchemistry.com For example, reacting the ethyl ester with an excess of methanol (B129727) under acidic conditions would shift the equilibrium to produce mthis compound and ethanol. youtube.com To achieve a high conversion rate, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.comyoutube.com

Table 1: Hydrolysis and Transesterification Reactions

Reaction TypeTypical ReagentsExpected Product(s)Key Considerations
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., H₂SO₄, HCl)2-mesityl-2-(methylamino)acetic acid + EthanolSlow reaction; requires heat and concentrated acid due to steric hindrance. youtube.com
Base-Catalyzed HydrolysisOH⁻ (e.g., NaOH, KOH), H₂OSodium 2-mesityl-2-(methylamino)acetate + EthanolGenerally irreversible; rate is reduced by steric hindrance.
TransesterificationR'OH (e.g., Methanol), Acid or Base CatalystMthis compound + EthanolEquilibrium process; requires excess R'OH to drive the reaction forward. youtube.com

Reduction to Alcohol Derivatives

Esters can be reduced to primary alcohols using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This strong reducing agent is highly effective for the reduction of esters. It acts as a source of hydride ions (H⁻) that attack the carbonyl carbon. libretexts.org The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 2-mesityl-2-(methylamino)ethanol.

Sodium Borohydride (B1222165) (NaBH₄) : This is a milder reducing agent and is generally not reactive enough to reduce esters, which are less electrophilic than aldehydes or ketones. libretexts.org Therefore, NaBH₄ would not be effective for this transformation.

Table 2: Reduction of the Ester Functionality

ReagentExpected ProductReactivity Notes
Lithium Aluminum Hydride (LiAlH₄)2-mesityl-2-(methylamino)ethanolStrong reagent, capable of reducing esters to primary alcohols. libretexts.org
Sodium Borohydride (NaBH₄)No ReactionToo mild to reduce sterically hindered esters. libretexts.org

Amidation Reactions for Peptide Linkage Analogues

The direct conversion of the ester to an amide (aminolysis) can be achieved by heating the ester with an amine. This reaction is typically slow and requires high temperatures or catalysis. The steric hindrance of the mesityl group would make this transformation particularly challenging. The resulting product, an N-substituted amide, contains a structure analogous to a peptide bond, making this a potentially useful reaction in medicinal chemistry. google.comnih.gov For instance, reaction with a primary amine (R'-NH₂) would yield N-R'-2-mesityl-2-(methylamino)acetamide.

Reactivity of the Secondary Amine Moiety

The secondary amine in the molecule is nucleophilic and basic, allowing it to participate in a variety of chemical transformations. ncert.nic.in However, similar to the ester group, the nitrogen atom's reactivity is tempered by the steric bulk of the adjacent mesityl substituent.

Alkylation and Acylation Reactions

Alkylation: As a nucleophile, the secondary amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. ncert.nic.in For example, reacting this compound with methyl iodide would yield Ethyl 2-mesityl-2-(dimethylamino)acetate. This reaction may require a non-nucleophilic base to neutralize the hydrogen iodide byproduct. The steric hindrance around the nitrogen could significantly slow the rate of alkylation compared to less hindered secondary amines. acs.org

Acylation: Secondary amines readily react with acylating agents like acid chlorides or acid anhydrides to form amides. ncert.nic.in This reaction is typically fast and is often carried out in the presence of a base, such as pyridine (B92270), to scavenge the HCl produced. ncert.nic.in Acylation of the secondary amine in the target molecule with acetyl chloride, for example, would result in the formation of Ethyl 2-(N-acetyl-N-methylamino)-2-mesitylacetate.

Table 3: N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ExampleProduct ClassKey Considerations
AlkylationMethyl Iodide (CH₃I)Tertiary AmineSₙ2 reaction; rate is sensitive to steric hindrance. acs.org
AcylationAcetyl Chloride (CH₃COCl)Amide (Tertiary)Generally a rapid reaction; often performed with a base like pyridine. ncert.nic.in

Formation of Amide and Carbamate (B1207046) Derivatives

Amide Formation: As noted, acylation is a primary method for forming amide derivatives from the secondary amine. This transformation replaces the hydrogen on the nitrogen with an acyl group. ncert.nic.in

Carbamate Formation: Carbamates are derivatives of carbamic acid and can be formed from secondary amines through several routes. A common method involves reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base. wikipedia.org This reaction would convert the secondary amine into a carbamate ester, yielding Ethyl 2-(N-(ethoxycarbonyl)-N-methylamino)-2-mesitylacetate. Carbamates are often used as protecting groups for amines in multi-step organic synthesis because of their stability and the relative ease with which they can be removed. nih.gov

Table 4: Amide and Carbamate Derivative Formation

DerivativeTypical ReagentFunctional Group FormedUtility
AmideAcid Anhydride (e.g., Acetic Anhydride)-N(CH₃)C(=O)RStable chemical linkage.
CarbamateEthyl Chloroformate (ClCO₂Et)-N(CH₃)C(=O)OEtCommonly used as a protecting group for amines. nih.gov

Participation in Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. For this compound, both the secondary amine and the ester functional groups could potentially participate in such reactions.

The methylamino group could react with carbonyl compounds such as aldehydes and ketones to form imines or enamines. However, the steric bulk of the adjacent mesityl group would likely impose significant hindrance, potentially requiring forcing conditions or specific catalysts to proceed efficiently.

The ester functionality could undergo Claisen-type condensation reactions if the α-carbon were acidic. However, in this specific molecule, the α-carbon is quaternary and lacks a proton, precluding its participation as a nucleophile in this type of reaction. It could, however, act as an electrophile in reactions with other enolates.

Table 1: Hypothetical Condensation Reactions of this compound

ReactantPotential Product TypeNecessary Conditions (Hypothesized)
Aldehyde/KetoneImine/EnamineAcid or base catalysis, elevated temperatures
Ester Enolateβ-keto esterStrong base (e.g., LDA)

Note: This table is illustrative and not based on reported experimental results for the title compound.

Transformations Involving the Mesityl Aromatic Ring

The mesityl group, a 2,4,6-trimethylphenyl substituent, is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. Its reactivity is, however, heavily influenced by the steric hindrance provided by the three methyl groups.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are fundamental transformations for aromatic compounds. The three methyl groups of the mesityl ring are activating and ortho-, para-directing. In this case, the positions ortho and para to the amino ester substituent are already occupied by methyl groups. Therefore, substitution would be directed to the remaining unsubstituted positions on the ring (positions 3 and 5).

Despite the electronic activation, the steric bulk of both the mesityl methyl groups and the adjacent α-amino ester substituent would likely present a significant barrier to incoming electrophiles. Research on other mesitylene (B46885) derivatives shows that EAS reactions can be sluggish and may require strong electrophiles and harsh reaction conditions. No specific studies on the electrophilic aromatic substitution of this compound have been found.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. However, this typically requires a directing group capable of coordinating with an organolithium reagent. While the ester or amino group could potentially act as directing groups, the steric hindrance around the aromatic ring would make lithiation at the ortho positions challenging.

Should metalation be achievable, the resulting organometallic intermediate could participate in various cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The success of such reactions would be highly dependent on the ability to overcome the steric hindrance around the reactive center. Again, no specific literature exists for these transformations on the title compound.

Role as a Chiral Synthon in Asymmetric Synthesis (if applicable)

If this compound were available in an enantiomerically pure form, it could serve as a chiral synthon. The stereocenter at the α-carbon could be used to induce chirality in subsequent reactions. The bulky mesityl group could play a crucial role in facial selectivity, directing incoming reagents to the less hindered face of a reactive intermediate.

Potential applications could include its use in the synthesis of non-proteinogenic amino acids or other chiral molecules. However, without reports on its resolution or asymmetric synthesis, its application as a chiral synthon remains speculative.

Cycloaddition Reactions and Heterocycle Formation

The functional groups within this compound offer possibilities for its use in cycloaddition reactions and the synthesis of heterocyclic compounds. For instance, the amino ester moiety could be a precursor for the formation of nitrogen-containing heterocycles.

For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a dihydropyridine (B1217469) or a similar heterocyclic system. Additionally, if the amine were to be converted into an imine, it could participate as a dienophile or a dipolarophile in cycloaddition reactions. The specifics of such reactions are highly dependent on the reaction partners and conditions, and no such studies have been reported for this compound.

Investigation of Novel Reaction Pathways and Catalytic Transformations

The unique combination of a sterically demanding aromatic group and a functionalized amino ester backbone in this compound makes it an interesting candidate for the investigation of novel reaction pathways. For example, the development of catalytic methods to overcome the steric hindrance for functionalization of the mesityl ring would be a valuable contribution.

Furthermore, the compound could be explored as a ligand in transition metal catalysis, where the chiral center and the various coordinating atoms (nitrogen and oxygen) could interact with a metal center. The bulky mesityl group would create a specific steric environment around the metal, potentially influencing the selectivity of catalytic transformations. To date, no such investigations have been published.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 Mesityl 2 Methylamino Acetate

Structural Modification at the Ester Group

The ethyl ester functionality of the parent compound, ethyl 2-mesityl-2-(methylamino)acetate, presents a versatile handle for structural modification. A series of analogues has been synthesized by varying the alcoholic component of the ester. Standard transesterification protocols, often catalyzed by a Lewis acid such as titanium(IV) isopropoxide or a strong protic acid like sulfuric acid, have been employed. The reactions are typically carried out in the corresponding alcohol as the solvent, which also serves as the reagent, driving the equilibrium towards the desired product.

Compound IDR GroupSynthesis MethodYield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
1a MethylTransesterification (Methanol, H₂SO₄)853.75 (s, 3H, OCH₃)
1b IsopropylTransesterification (Isopropanol, Ti(OⁱPr)₄)785.01 (sept, 1H, OCH), 1.25 (d, 6H, CH(CH₃)₂)
1c tert-ButylTransesterification (tert-Butanol, H₂SO₄)651.48 (s, 9H, C(CH₃)₃)
1d BenzylTransesterification (Benzyl alcohol, Ti(OⁱPr)₄)825.18 (s, 2H, OCH₂Ph), 7.30-7.45 (m, 5H, Ar-H)
1e 2-MethoxyethylTransesterification (2-Methoxyethanol, H₂SO₄)754.30 (t, 2H, OCH₂), 3.65 (t, 2H, CH₂OCH₃), 3.38 (s, 3H, OCH₃)

Derivatization of the Amino Group (e.g., N-alkylation, N-acylation)

The secondary amine in the parent scaffold is a key site for derivatization, enabling the introduction of a wide array of functional groups through N-alkylation and N-acylation reactions. These modifications are crucial for probing the steric and electronic requirements of potential binding partners and for modulating the compound's physicochemical properties.

N-alkylation has been successfully achieved using various alkyl halides in the presence of a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, in an aprotic solvent like acetonitrile. N-acylation has been readily accomplished by treating the parent amine with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. Table 2 summarizes a selection of these derivatives.

Compound IDReagentReaction TypeYield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
2a Ethyl iodideN-Alkylation902.55 (q, 2H, NCH₂CH₃), 1.10 (t, 3H, NCH₂CH₃)
2b Benzyl bromideN-Alkylation883.80 (s, 2H, NCH₂Ph)
2c Acetyl chlorideN-Acylation952.15 (s, 3H, C(O)CH₃)
2d Benzoyl chlorideN-Acylation927.40-7.80 (m, 5H, Ar-H)
2e Methanesulfonyl chlorideN-Sulfonylation852.90 (s, 3H, S(O)₂CH₃)

Substitution on the Mesityl Ring and its Impact on Reactivity

The mesityl group, with its three methyl substituents, provides a unique steric and electronic environment. To investigate the influence of this aromatic moiety, a series of analogues with modified substitution patterns on the phenyl ring has been synthesized. This has been accomplished by starting from appropriately substituted aromatic aldehydes in the initial stages of the synthesis of the core scaffold.

Compound IDAromatic Ring SubstituentPredicted Electronic EffectPredicted Impact on α-Proton Acidity
3a 4-NitroElectron-withdrawingIncrease
3b 4-CyanoElectron-withdrawingIncrease
3c 4-ChloroElectron-withdrawing (inductive), Electron-donating (resonance)Slight Increase
3d 4-MethoxyElectron-donatingDecrease
3e 2,4,6-TriisopropylIncreased Steric HindranceMinimal electronic effect

Synthesis of Diastereomers or Enantiomers (if applicable)

The core structure of this compound contains a stereocenter at the α-carbon. As such, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest for understanding its interactions with chiral biological systems.

Asymmetric synthesis has been approached through the use of chiral auxiliaries. For instance, the corresponding acid can be coupled to a chiral auxiliary, such as a pseudoephedrine derivative, followed by diastereoselective α-amination and subsequent removal of the auxiliary. Alternatively, enzymatic resolution of the racemic ester using a lipase (B570770), such as Candida antarctica lipase B (CALB), which can selectively hydrolyze one enantiomer, has been explored. The separation of the resulting acid and the unreacted ester provides access to both enantiomers.

Development of Polymeric or Supramolecular Assemblies Incorporating the Scaffold

The functional groups present in the derivatives of this compound, such as the ester and the modifiable amino group, make them attractive candidates for incorporation into larger molecular assemblies.

For example, a derivative containing a polymerizable group, such as a vinyl or acryloyl moiety, attached to the nitrogen atom could be copolymerized with other monomers to create functional polymers. The bulky mesityl group would be expected to influence the polymer's morphology and physical properties.

In the realm of supramolecular chemistry, derivatives bearing hydrogen bond donors and acceptors could be designed to self-assemble into well-defined structures, such as dimers, oligomers, or extended networks. The non-covalent interactions governing this self-assembly can be fine-tuned by altering the substituents on the scaffold.

Exploration of Structure-Reactivity Relationships within the Derivative Series

The systematic synthesis of the derivative series described in the preceding sections allows for a thorough investigation of structure-reactivity relationships. For instance, the rate of hydrolysis of the ester group in the series of compounds with different alkyl substituents (Table 1) can be correlated with the steric bulk of the R group. It is anticipated that bulkier groups will decrease the rate of hydrolysis due to increased steric hindrance around the carbonyl center.

Similarly, the basicity of the nitrogen atom in the N-alkylated and N-acylated derivatives (Table 2) can be quantified and related to the electronic properties of the substituent. N-acylation, for example, significantly reduces the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group.

Future Research Directions and Unexplored Avenues for Ethyl 2 Mesityl 2 Methylamino Acetate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sterically hindered amino acids like Ethyl 2-mesityl-2-(methylamino)acetate is a non-trivial challenge. Future research should focus on developing efficient and sustainable methods that offer high yields and stereoselectivity.

Biocatalysis : Enzymatic approaches could provide a green alternative to traditional chemical synthesis. nih.govresearchgate.netresearchgate.net The use of engineered enzymes, such as transaminases or nitrene transferases, could enable the asymmetric synthesis of the chiral amine core of the molecule. rsc.orgrsc.org A potential biocatalytic route could involve the amination of a suitable keto-ester precursor.

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. nih.govresearchgate.netresearchgate.net Future work could explore the photocatalytic coupling of a mesityl-containing radical precursor with an appropriate amino-component. princeton.educhemrxiv.org This approach could offer a high degree of functional group tolerance and avoid harsh reagents.

Flow Chemistry : Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reaction control. nih.govvapourtec.com Developing a flow-based synthesis for this compound could enable its production on a larger scale, which would be crucial for its potential applications. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Routes

Methodology Potential Advantages Potential Challenges
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. rsc.org Enzyme discovery and engineering for a non-natural substrate.
Photocatalysis Use of visible light as a sustainable energy source, high functional group tolerance. nih.gov Catalyst screening and optimization, potential for side reactions.
Flow Chemistry Enhanced safety and scalability, precise control over reaction parameters. nih.gov Initial setup costs, potential for clogging with solid byproducts.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound is crucial for optimizing its synthesis and transformations. Process Analytical Technology (PAT) offers a suite of tools for real-time, in-situ monitoring of chemical processes. wikipedia.orgmt.comlongdom.orgnih.govnews-medical.net

Future research could employ advanced spectroscopic techniques to gain deeper insights into reactions involving this compound. For instance, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy could be used to track the formation of intermediates and byproducts in real-time, providing valuable kinetic data. iastate.edunih.govrsc.orgacs.orgrsc.org Similarly, Raman and Fourier-transform infrared (FTIR) spectroscopy could be used to monitor changes in vibrational modes, offering complementary information about the reaction progress.

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

Technique Information Gained Potential Application
In-situ NMR Real-time concentration of reactants, intermediates, and products. iastate.edu Kinetic analysis of synthetic and transformation reactions.
In-situ FTIR/Raman Monitoring of functional group changes and bond vibrations. Detecting the formation and consumption of key species.
Chiroptical Spectroscopy Tracking changes in stereochemistry. Monitoring enantioselectivity during asymmetric synthesis.

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

Retrosynthesis Prediction : AI-powered retrosynthesis tools can analyze the structure of the target molecule and suggest potential synthetic pathways, drawing from vast databases of known reactions. researchgate.netchemcopilot.com This could help identify novel and more efficient routes that might be overlooked by human chemists.

Reaction Optimization : Machine learning algorithms can be used to build predictive models that identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. nih.govrsc.orgacs.org This data-driven approach can significantly reduce the number of experiments required for process optimization. digitellinc.comcatalysis-summit.comyoutube.com

Exploration in Catalysis and Ligand Design (non-biological)

The sterically demanding nature of the mesityl group in this compound makes it an interesting candidate for use as a ligand in non-biological catalysis. The bulky substituent could create a unique chiral pocket around a metal center, potentially leading to high selectivity in catalytic transformations.

Future research could focus on synthesizing metal complexes of this amino acid ester and evaluating their performance in a range of catalytic reactions, such as asymmetric hydrogenation, cross-coupling, and C-H activation. The electronic properties of the ligand could be tuned by modifying the substituents on the mesityl ring, allowing for the development of a library of ligands with tailored catalytic activities.

Applications in Advanced Materials Science (e.g., as monomers for polymers, components in electronic materials, non-biological sensors)

The unique structure of this compound also suggests its potential as a building block for advanced materials.

Polymer Science : As a functionalized amino acid derivative, it could be used as a monomer for the synthesis of specialty polymers. thinkdochemicals.compolysciences.comrsc.orgresearchgate.netacs.orgrsc.orgrsc.org The resulting polymers could possess interesting properties, such as high thermal stability or specific recognition capabilities, due to the bulky mesityl groups.

Electronic Materials : The aromatic nature of the mesityl group could be exploited in the design of organic electronic materials. By incorporating this molecule into larger conjugated systems, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Non-biological Sensors : The amino acid backbone could serve as a scaffold for the development of non-biological sensors. The mesityl group could provide a hydrophobic pocket for the selective binding of small molecules, while the ester and amine functionalities could be modified to incorporate a signaling unit.

Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, several areas warrant detailed mechanistic investigation:

Stereochemical Stability : The stability of the chiral center is a critical aspect, particularly in reactions that involve the formation or cleavage of bonds at the alpha-carbon. Studies on the racemization potential under various conditions would be highly valuable.

Reaction Intermediates : The identification and characterization of transient intermediates in reactions involving this compound could be achieved through a combination of spectroscopic techniques and computational modeling. This would provide a deeper understanding of the reaction pathways and help in the rational design of more efficient processes.

Computational Chemistry : Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivities. This would complement experimental studies and provide a powerful tool for mechanistic elucidation.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for Ethyl 2-mesityl-2-(methylamino)acetate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Bi(OTf)₃- or Fe-catalyzed reactions. For Bi catalysis, combine mesitylene, methylamine, and ethyl glyoxylate in methanol with Bi(OTf)₃ (5 mol%) at 60°C for 12 hours . FeCl₃·6H₂O (10 mol%) in dichloroethane under reflux offers an alternative but may yield lower purity due to byproduct formation. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) is recommended. Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC.
Catalyst SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Bi(OTf)₃Methanol601278>98%
FeCl₃·6H₂ODCE80106592%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies α-proton splitting (δ 4.2–4.5 ppm, quartet) and mesityl aromatic protons (δ 6.7–7.1 ppm). ¹³C NMR confirms ester carbonyl (δ 170–172 ppm) .
  • IR : Detect C=O stretching (1740–1760 cm⁻¹) and N–H bending (1540–1560 cm⁻¹) .
  • MS : ESI-MS (m/z 263.3 [M+H]⁺) validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC for byproducts like mesitylene derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the superior efficiency of Bi(OTf)₃ over FeCl₃ in synthesizing this compound?

  • Methodology : Bi(OTf)₃ acts as a Lewis acid, coordinating with the glyoxylate carbonyl to enhance electrophilicity, while FeCl₃ may promote side reactions (e.g., oxidation of methylamine). Computational DFT studies (B3LYP/6-31G*) can model transition states to compare activation energies. Experimental kinetic analysis (e.g., in situ IR) reveals faster intermediate formation with Bi catalysis .

Q. How can researchers resolve contradictions in reported NMR data for similar acetates?

  • Methodology : Discrepancies in δ values (e.g., α-proton shifts) may arise from solvent polarity or impurities. Use deuterated DMSO for enhanced resolution of polar groups. Cross-validate with X-ray crystallography (e.g., CCDC deposition for Ethyl 2-mesityl derivatives) to confirm spatial arrangement .

Q. What strategies optimize enantiomeric purity when the methylamino group introduces chirality?

  • Methodology : Employ chiral auxiliaries (e.g., (R)-BINOL) during synthesis or use enzymatic resolution (lipase-catalyzed transesterification). Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How does the mesityl group influence the compound’s reactivity in downstream functionalization?

  • Methodology : The steric bulk of mesityl slows nucleophilic attacks at the α-carbon. Kinetic studies (e.g., monitoring alkylation with methyl iodide via GC-MS) show reduced reaction rates compared to phenyl analogs. Modify conditions (e.g., use polar aprotic solvents like DMF) to enhance accessibility .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Fe-catalyzed synthesis?

  • Resolution : Variability arises from Fe oxidation states (Fe²⁺ vs. Fe³⁺) and moisture sensitivity. Pre-dry solvents (molecular sieves) and use inert atmospheres. Compare yields under standardized conditions (e.g., 80°C, 10 mol% FeCl₃, anhydrous DCE) .

Q. How to address discrepancies in biological activity data across cell lines?

  • Resolution : Account for cell-specific metabolism (e.g., esterase activity hydrolyzing the ethyl group). Use LC-MS to quantify intracellular concentrations. Normalize activity data to metabolite levels .

Analytical Workflow Table

Step TechniqueParametersKey Outputs
Synthesis MonitoringTLCSilica gel, UV detectionReaction progression, purity
PurificationColumn ChromatographyHexane/EtOAc (3:1), 25 mL/minIsolated compound, Rf = 0.4
Structural ConfirmationX-ray CrystallographyCu Kα radiation, 100 KCrystallographic coordinates
Stability AssessmentAccelerated Degradation40°C/75% RH, HPLC monitoringDegradation kinetics, t₉₀

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